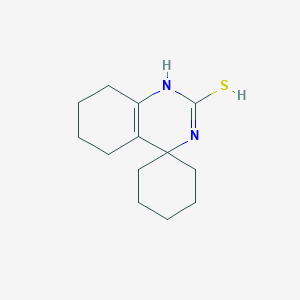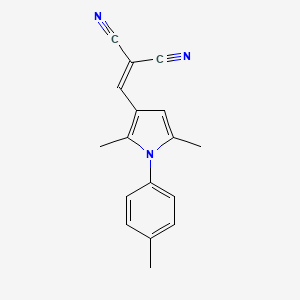![molecular formula C10H13NO2 B7773302 N-[1-(4-methoxyphenyl)ethyl]formamide](/img/structure/B7773302.png)
N-[1-(4-methoxyphenyl)ethyl]formamide
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]formamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of O-silylurethanes, Ureas, and Formamides : (4-Methoxyphenyl)amine and its derivatives, including N-[1-(4-methoxyphenyl)ethyl]formamide, have been used in the synthesis of O-silylurethanes, ureas, and formamides. The structure of N-(4-methoxyphenyl)formamide was determined using X-ray diffraction analysis (Belova et al., 2017).
Pharmacological Effects : A derivative, IY-80843 (N-[2-(2-Methoxyphenyl)ethyl]-N′-[4-(Imidazole-4-yl) phenyl] formamidine), a potent H2-receptor antagonist, has been studied for its effects on the central nervous and cardiovascular systems in animals. It showed effects such as ptosis, suppression of locomotion, hypothermia, and hypotensive effects (Kim et al., 1995).
Synthesis of Tetrahydroisoquinolines : The application of an N-acyliminium cyclization technique has been used to synthesize 3-aryl-1,2,3,4-tetrahydroisoquinolines, utilizing this compound derivatives (Maryanoff & Rebarchak, 1992).
Intermediate for Antiasthmatic Drug : N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for the antiasthmatic drug formoterol, was synthesized using a derivative of 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide (Wang Yong-mei, 2007).
Radioligand for Acetylcholinesterase : 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a high-affinity inhibitor of acetylcholinesterase, has been synthesized and studied for in vivo imaging studies of acetylcholinesterase in the mammalian brain (Brown-Proctor et al., 1999).
Corrosion Inhibitor for Mild Steel : The expired drug Formoterol, which includes the N-[1-(4-methoxyphenyl)ethyl] moiety, has been examined as a potential corrosion inhibitor for mild steel in sulfuric acid media. It showed good mitigation efficiency and could be environmentally friendly due to its ready availability and low cost (Ma, 2020).
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-8H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDMSYJWDKWWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



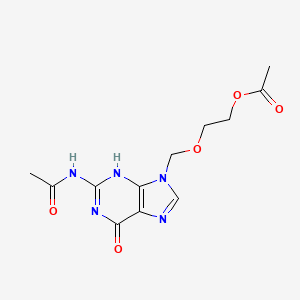


![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B7773248.png)


![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B7773262.png)

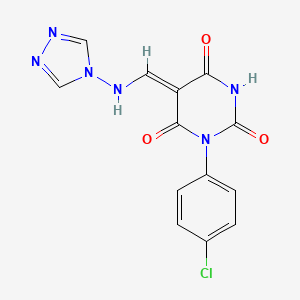
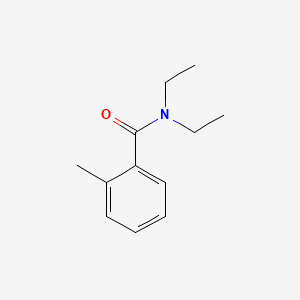
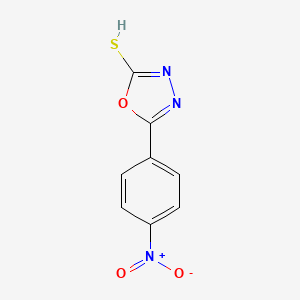
![2-Piperidinobicyclo[3.3.1]nonan-9-one](/img/structure/B7773294.png)
